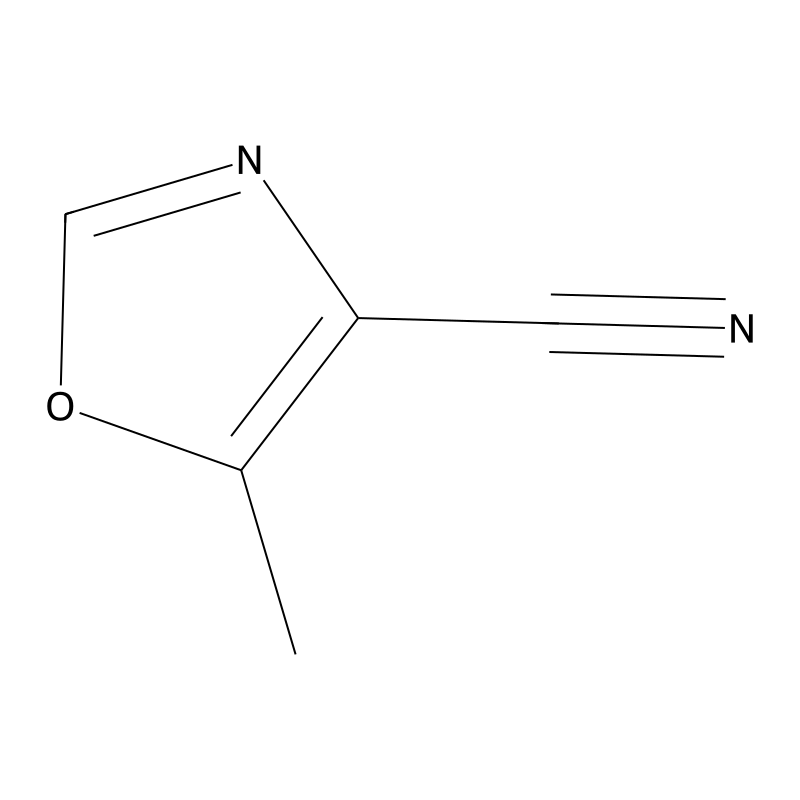

5-Methyloxazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methyloxazole-4-carbonitrile is a heterocyclic compound characterized by the presence of both a methyloxazole ring and a cyano group. Its molecular formula is C6H6N2O, and it features a five-membered ring structure containing nitrogen and oxygen atoms. The compound's unique structure contributes to its diverse chemical properties and potential biological activities.

There is no current information available regarding the specific mechanism of action of 4-Methyloxazole-5-carbonitrile.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

- Cyclization: Under certain conditions, it can participate in cyclization reactions, forming more complex heterocycles.

These reactions underline the compound's versatility in organic synthesis.

Research indicates that 5-methyloxazole-4-carbonitrile exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent and has shown promise in various pharmacological studies. The presence of the oxazole ring is often associated with biological activity, making this compound of interest in medicinal chemistry.

Several methods have been developed for synthesizing 5-methyloxazole-4-carbonitrile:

- One-Pot Synthesis: This method involves combining starting materials under specific conditions to yield the desired product efficiently. For instance, phase transfer catalysis has been utilized to enhance yields and reduce reaction times.

- Refluxing with Cyanide Sources: The compound can be synthesized by refluxing 5-methylisoxazole-4-carboxylic acid with cyanide sources like sodium cyanide or potassium cyanide in appropriate solvents.

- Ultrasound-Assisted Synthesis: Utilizing ultrasonic irradiation can significantly reduce reaction times and improve yields compared to traditional methods .

5-Methyloxazole-4-carbonitrile finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drug candidates.

- Agriculture: Its derivatives may be explored for use as agrochemicals or pesticides due to potential antimicrobial properties.

- Material Science: The compound can be used in developing new materials with specific electronic or optical properties.

Studies on the interactions of 5-methyloxazole-4-carbonitrile with biological systems are ongoing. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing biochemical pathways. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic applications.

Several compounds share structural similarities with 5-methyloxazole-4-carbonitrile, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methylisoxazole-4-carboxylic acid | Carboxylic acid derivative | Contains a carboxyl group, enhancing solubility |

| 4-Methylisoxazole-5-carbonitrile | Isomeric variant | Different position of the cyano group |

| 3-Methylisoxazole-4-carbonitrile | Isomeric variant | Variation in nitrogen positioning |

These compounds exhibit different reactivity patterns and biological activities due to variations in their functional groups and structural configurations, highlighting the uniqueness of 5-methyloxazole-4-carbonitrile within this class of compounds.

Ethanimidic Acid Ester Route Optimization

The ethanimidic acid ester route represents one of the fundamental approaches to 5-methyloxazole-4-carbonitrile synthesis, utilizing the inherent reactivity of ethanimidic acid derivatives in cyclocondensation reactions [1] [2]. This methodology involves the condensation of ethanimidic acid esters with appropriate carbonyl compounds, followed by cyclization to form the oxazole ring system.

The optimization of this route has focused on several critical parameters. Temperature control emerges as the most significant factor, with optimal conditions typically requiring 80-90°C to achieve efficient cyclization [3] [4]. The choice of solvent system plays a crucial role, with ethanol and dimethylformamide (DMF) mixtures providing the best balance of reactivity and selectivity [1]. The incorporation of zinc chloride as a Lewis acid catalyst has been shown to enhance both reaction rates and overall yields [3].

Research findings indicate that the reaction mechanism proceeds through initial formation of an imine intermediate, followed by intramolecular cyclization and subsequent aromatization [2]. The presence of electron-withdrawing groups on the aromatic systems typically enhances the cyclization efficiency, while electron-donating substituents may require extended reaction times or elevated temperatures [3].

Propargyl Bromide-Mediated Alkylation Strategies

The propargyl bromide-mediated alkylation strategy offers a distinctive approach to oxazole synthesis through the strategic use of propargyl bromide as both an alkylating agent and a precursor for subsequent cyclization reactions [5] [6]. This methodology capitalizes on the dual reactivity of propargyl bromide, which can undergo both nucleophilic substitution and participate in cyclization processes.

The optimization of propargyl bromide-mediated strategies has revealed several critical insights. The reaction temperature can be maintained at relatively mild conditions (25-40°C), making this approach particularly attractive for sensitive substrates [6]. The choice of base is crucial, with potassium carbonate demonstrating superior performance compared to other common bases due to its ability to promote both alkylation and subsequent cyclization steps [5].

Studies have shown that the reaction proceeds through initial alkylation of the nucleophilic substrate, followed by intramolecular cyclization involving the acetylenic functionality [6]. The presence of electron-withdrawing groups on the aromatic ring systems generally enhances the cyclization efficiency, while aliphatic substituents may require longer reaction times. The methodology demonstrates excellent functional group tolerance, accommodating both electron-rich and electron-poor aromatic systems [5].

Mechanistic investigations have revealed that the reaction involves initial formation of an alkylated intermediate, followed by base-mediated cyclization to form the oxazole ring [6]. The process is highly regioselective, with the propargyl group invariably incorporating at the expected position. The reaction conditions are sufficiently mild to preserve sensitive functional groups, making this approach particularly suitable for complex molecular architectures [5].

Modern Catalytic Systems

Gold-Catalyzed Acetylene-Nitrile Cyclization

Gold-catalyzed acetylene-nitrile cyclization represents a significant advancement in oxazole synthesis, offering exceptional efficiency and selectivity under mild reaction conditions [7] [8]. This methodology utilizes the unique ability of gold(I) complexes to activate acetylenes toward nucleophilic attack by nitriles, leading to the formation of oxazole rings through a [2+2+1] annulation process.

The optimization of gold-catalyzed systems has focused on several key parameters. Temperature control at 40-60°C provides optimal reactivity while maintaining selectivity [7]. The choice of oxidant is critical, with 8-methylquinoline N-oxide demonstrating superior performance compared to other oxidizing systems [8]. Catalyst loading can be kept relatively low (1-5 mol%), making this approach economically viable for larger-scale applications [7].

Research has demonstrated that the reaction mechanism involves initial coordination of the gold catalyst to the acetylene, followed by nucleophilic attack by the nitrile to form a gold-carbene intermediate [9]. This intermediate then undergoes cyclization with incorporation of an oxygen atom from the oxidant to form the oxazole ring [7]. The process is highly regioselective and tolerates a wide range of functional groups.

The substrate scope of gold-catalyzed acetylene-nitrile cyclization is remarkably broad, accommodating both aromatic and aliphatic acetylenes [8]. Terminal acetylenes generally provide higher yields compared to internal acetylenes, although both can be successfully employed. The nitrile component can vary widely, including aromatic, aliphatic, and heterocyclic nitriles [7].

Hypervalent Iodine(III)-Mediated Oxazole Formation

Hypervalent iodine(III)-mediated oxazole formation represents a metal-free alternative to traditional catalytic approaches, offering unique advantages in terms of functional group tolerance and reaction conditions [3] [10]. This methodology utilizes the oxidizing power of hypervalent iodine reagents to promote cyclization reactions that lead to oxazole formation.

The optimization of hypervalent iodine(III) systems has revealed several critical factors. Temperature control at 0-25°C allows for excellent selectivity while maintaining reasonable reaction rates [3]. The choice of acid promoter is crucial, with trifluoromethanesulfonic acid (TfOH) and bis(trifluoromethylsulfonyl)imide (Tf2NH) providing optimal results [4]. The stoichiometry of the hypervalent iodine reagent (1.5-3.0 equivalents) significantly impacts both yield and selectivity [3].

Mechanistic studies have shown that the reaction proceeds through initial formation of an iodine(III) complex with the substrate, followed by intramolecular cyclization and subsequent elimination to form the oxazole ring [10]. The process is highly regioselective and can accommodate a wide range of functional groups, including those that are sensitive to metal catalysts [3].

The substrate scope of hypervalent iodine(III)-mediated oxazole formation is exceptionally broad, tolerating both electron-rich and electron-poor aromatic systems [4]. The methodology is particularly effective for the synthesis of highly substituted oxazoles, where traditional methods may fail due to steric hindrance or electronic effects [3].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 5-methyloxazole-4-carbonitrile presents numerous challenges that must be addressed for successful commercialization [11] [12]. These challenges span multiple domains, including process chemistry, engineering, safety, and economics.

Heat transfer limitations represent a significant challenge in industrial-scale production. The exothermic nature of many oxazole-forming reactions requires careful temperature control to prevent runaway reactions and ensure consistent product quality [12]. Classical methods, which typically require elevated temperatures, present particular difficulties in heat management during scale-up. Modern catalytic systems offer some advantages in this regard, as they often operate at lower temperatures, but they introduce their own challenges related to catalyst distribution and recovery [11].

Catalyst recovery and recycling present substantial economic and environmental considerations. Gold-catalyzed systems, while highly efficient, require expensive catalysts that must be recovered and recycled to maintain economic viability [8]. The development of heterogeneous gold catalysts has shown promise in addressing this challenge, allowing for easy catalyst separation and reuse [8]. However, the activity and selectivity of heterogeneous systems may differ from their homogeneous counterparts, requiring careful optimization [12].

Waste generation and environmental impact are increasingly important considerations in industrial production. Classical cyclocondensation approaches often generate substantial amounts of waste, particularly when stoichiometric reagents are required [11]. Modern catalytic systems generally produce less waste, but the use of specialized oxidants and ligands can introduce new environmental concerns [12]. The development of more sustainable processes, including the use of renewable feedstocks and green chemistry principles, remains an active area of research [11].

Quality control and analytical challenges become more complex at industrial scale. The need for consistent product quality requires robust analytical methods and process control systems [12]. The presence of trace metal impurities from catalytic systems can be particularly problematic for pharmaceutical applications, requiring specialized purification techniques [11]. The development of in-line monitoring systems and real-time analytical methods is crucial for maintaining product quality during large-scale production [12].

Scale-up considerations extend beyond simple volume increases to encompass fundamental changes in reaction kinetics and mass transfer. The mixing characteristics of industrial reactors differ significantly from laboratory equipment, potentially affecting reaction selectivity and yield [11]. The development of appropriate scale-up strategies, including the use of computational fluid dynamics and pilot-scale studies, is essential for successful industrial implementation [12].

Economic factors ultimately determine the viability of industrial-scale production. The cost of raw materials, catalysts, and processing equipment must be balanced against the value of the final product [11]. The development of more efficient catalytic systems and improved process intensification techniques can help reduce production costs and improve economic viability [12].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant